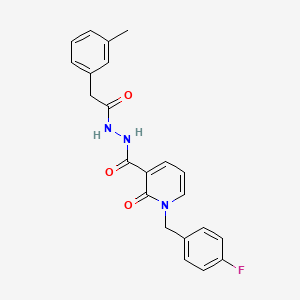

1-(4-fluorobenzyl)-2-oxo-N'-(2-(m-tolyl)acetyl)-1,2-dihydropyridine-3-carbohydrazide

Descripción

1-(4-Fluorobenzyl)-2-oxo-N'-(2-(m-tolyl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a synthetic dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl group at the N1 position and an m-tolyl acetyl substituent on the hydrazide moiety.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-[2-(3-methylphenyl)acetyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-15-4-2-5-17(12-15)13-20(27)24-25-21(28)19-6-3-11-26(22(19)29)14-16-7-9-18(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITUTJKGNNBHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-fluorobenzyl)-2-oxo-N'-(2-(m-tolyl)acetyl)-1,2-dihydropyridine-3-carbohydrazide , with the CAS number 1105243-29-5 , is a novel derivative of dihydropyridine, a class known for its diverse biological activities, particularly as calcium channel blockers. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 393.4 g/mol

- Structure : The compound features a dihydropyridine core substituted at various positions, which is critical for its biological activity.

Calcium Channel Blocking Activity

Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. Research indicates that compounds within this class can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells.

- Hypotensive Effects : A study involving similar dihydropyridine derivatives showed significant reductions in mean arterial blood pressure (MABP) in male rats. The synthesized compounds demonstrated a dose-dependent hypotensive effect, although less potent than nifedipine, a well-known calcium channel blocker .

| Compound | Dose (mg/kg) | MABP Reduction | Heart Rate Change |

|---|---|---|---|

| 5b | 4 | Significant | Increased |

| 5c | 4 | Significant | Increased |

| 5a | 4 | Significant | Increased |

| Nifedipine | 2 & 4 | Control | Control |

Antimicrobial Activity

Emerging studies have suggested that dihydropyridine derivatives may possess antimicrobial properties. While specific data on the target compound is limited, related studies indicate moderate antibacterial activity against various strains when tested in vitro.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to the target structure were evaluated for their MIC against common bacterial strains, revealing promising results that warrant further investigation .

The mechanisms through which this compound exerts its effects are primarily linked to its ability to interact with voltage-gated calcium channels. By blocking these channels, the compound reduces intracellular calcium levels, leading to:

- Vasodilation : Resulting in lowered blood pressure.

- Increased Heart Rate : A compensatory mechanism observed during hypotensive treatment.

Study on Cardiovascular Effects

A pivotal study investigated the cardiovascular effects of various dihydropyridine derivatives, including those structurally related to our compound. The findings indicated that these compounds significantly decreased MABP while increasing heart rate, suggesting a potential therapeutic use for hypertension management .

Antimicrobial Evaluation

In another study focusing on novel heterocyclic compounds, derivatives similar to the target compound were synthesized and tested for antibacterial activity. Although the results showed moderate effectiveness against certain bacterial strains, further optimization of the structure could enhance these properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core dihydropyridine-carbohydrazide scaffold with other derivatives, but its pharmacological and physicochemical properties are modulated by substituent variations. Key analogues include:

Ligand 1 : (E)-2-oxo-N'-(2,3,4-Trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide

- Substituents : 2,3,4-Trimethoxybenzylidene group.

- Properties : The methoxy groups enhance electron density and hydrogen-bonding capacity, contributing to a binding affinity of -7.1 kcal/mol against GlmS .

Ligand 2 : (E)-N'-(1-(4-Bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Substituents : 4-Bromophenyl ethylidene group.

- Properties : The bromine atom introduces steric bulk and electron-withdrawing effects, yielding a slightly higher binding affinity (-7.3 kcal/mol) than Ligand 1 .

N-(4-Acetylphenyl)-1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Substituents : 2-Chloro-6-fluorobenzyl and 4-acetylphenyl groups.

- Properties: The chloro and fluoro groups increase lipophilicity and electronic effects, while the carboxamide (vs.

Target Compound : 1-(4-Fluorobenzyl)-2-oxo-N'-(2-(m-Tolyl)acetyl)-1,2-dihydropyridine-3-carbohydrazide

- Substituents : 4-Fluorobenzyl (electron-withdrawing) and m-tolyl acetyl (hydrophobic methyl group).

- Hypothesized Properties : The m-tolyl group may enhance hydrophobic interactions in enzyme binding pockets, while the 4-fluorobenzyl group balances electronic effects.

Comparative Analysis of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.